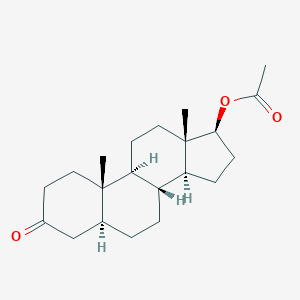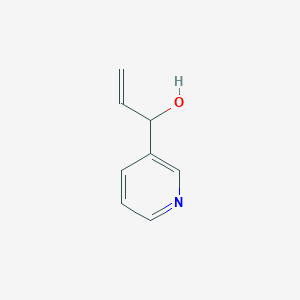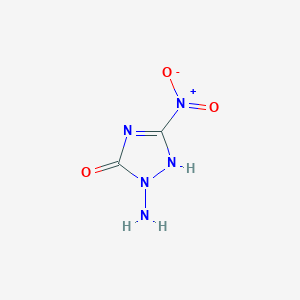
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one, also known as ANTO, is a heterocyclic compound that has attracted considerable attention in the field of biological research. ANTO is a nitroheterocyclic compound that has a unique chemical structure, which makes it a promising candidate for various applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is not fully understood. However, it is believed that 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one exerts its biological activity by generating reactive oxygen species (ROS) and inducing oxidative stress in the target cells. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been reported to inhibit the activity of enzymes such as DNA topoisomerase and thioredoxin reductase, which are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been reported to reduce the production of pro-inflammatory cytokines and to enhance the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has several advantages over other compounds used in biological research. It is easy to synthesize, and it can be obtained in high purity. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is also stable under normal laboratory conditions. However, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has some limitations as well. It is insoluble in water, which makes it difficult to administer in vivo. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one also exhibits some toxicity towards normal cells, which limits its use in clinical applications.
Direcciones Futuras
There are several future directions for the research on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. One of the most promising areas is the development of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one-based drugs for the treatment of cancer and parasitic infections. Researchers can also explore the use of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one in combination with other drugs to enhance its therapeutic efficacy. Moreover, the mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one needs to be further elucidated to facilitate the development of new drugs based on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. Finally, the synthesis of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one derivatives with improved solubility and reduced toxicity can lead to the development of more effective drugs.
Métodos De Síntesis
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one can be synthesized by the reaction of 5-nitro-2-furoic acid with thiosemicarbazide followed by the oxidation of the resulting intermediate with hydrogen peroxide. The reaction conditions are mild, and the product can be obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also shown promising results in the treatment of parasitic infections such as leishmaniasis and trypanosomiasis. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been found to possess antioxidant and anti-inflammatory properties.
Propiedades
Número CAS |
155051-79-9 |
|---|---|
Nombre del producto |
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one |
Fórmula molecular |
C2H3N5O3 |
Peso molecular |
145.08 g/mol |
Nombre IUPAC |
2-amino-5-nitro-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2H3N5O3/c3-6-2(8)4-1(5-6)7(9)10/h3H2,(H,4,5,8) |
Clave InChI |
CBKVSJADTBKORJ-UHFFFAOYSA-N |
SMILES isomérico |
C1(=NC(=O)N(N1)N)[N+](=O)[O-] |
SMILES |
C1(=NN(C(=O)N1)N)[N+](=O)[O-] |
SMILES canónico |
C1(=NC(=O)N(N1)N)[N+](=O)[O-] |
Sinónimos |
3H-1,2,4-Triazol-3-one,2-amino-1,2-dihydro-5-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
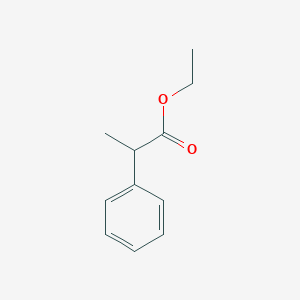


![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)

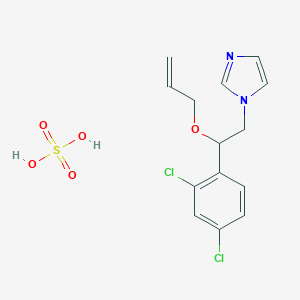

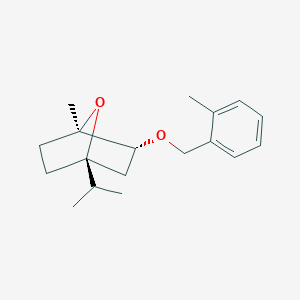


![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
